![molecular formula C11H18Cl2N4O2 B1435408 N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride CAS No. 2108704-91-0](/img/structure/B1435408.png)
N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride
Übersicht
Beschreibung
N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride, also known as MPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPD is a pyrimidine derivative that has been synthesized using a specific method and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis
Research has led to the synthesis of novel compounds related to N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride. For instance, Kanagarajan, Thanusu, and Gopalakrishnan (2010) developed a new series of 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, characterized by spectral techniques, highlighting the compound's structural versatility for potential applications in drug development (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Antimicrobial Applications
The synthesized compounds have been evaluated for their antimicrobial properties. A study demonstrated that certain derivatives exhibit significant antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Enzyme Inhibition for Disease Treatment
Derivatives of the compound have shown promise in inhibiting specific enzymes related to disease processes. Lei et al. (2017) synthesized a derivative that inhibited tumor necrosis factor alpha and nitric oxide, indicating potential applications in cancer therapy (Lei et al., 2017).
Corrosion Inhibition
Nasser and Sathiq (2016) explored the use of a similar compound, N-[morpholin-4-yl(phenyl)methyl]acetamide, as a corrosion inhibitor for mild steel in hydrochloric acid, showing its potential in material science and engineering applications (Nasser & Sathiq, 2016).
Eigenschaften
IUPAC Name |
N-[(4-morpholin-2-ylpyrimidin-5-yl)methyl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2.2ClH/c1-8(16)14-5-9-4-13-7-15-11(9)10-6-12-2-3-17-10;;/h4,7,10,12H,2-3,5-6H2,1H3,(H,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLKVYFBACSEAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CN=CN=C1C2CNCCO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



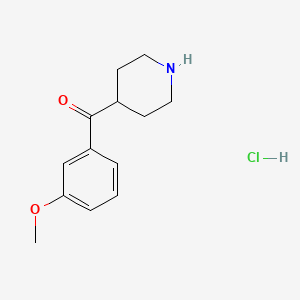

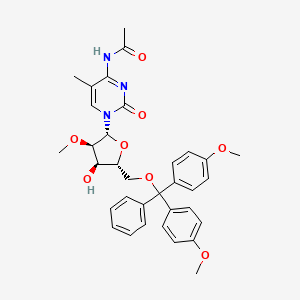
![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435330.png)
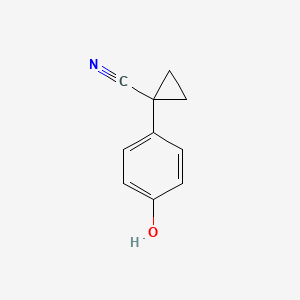
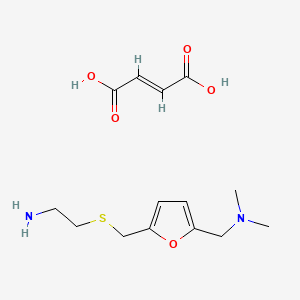
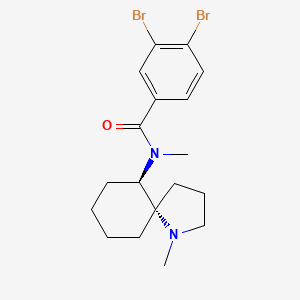
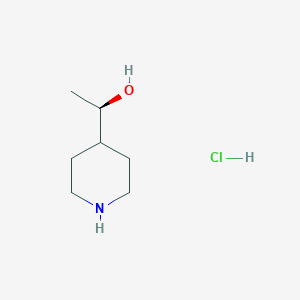
![8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B1435339.png)
![Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1435340.png)
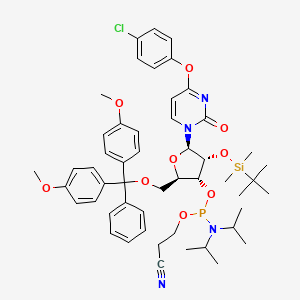


![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B1435347.png)